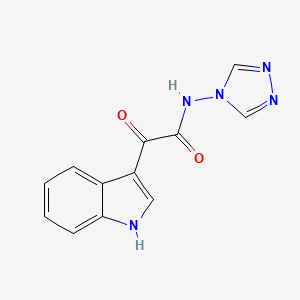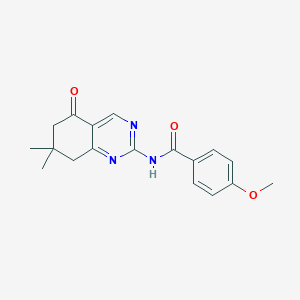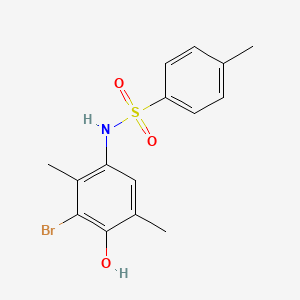![molecular formula C14H14ClNO3 B15097395 Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- CAS No. 1152519-19-1](/img/structure/B15097395.png)
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxy group attached to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-quinolinol with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The industrial methods are designed to minimize waste and reduce production costs while maintaining high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for antimicrobial and anticancer therapies. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with key biological processes is well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cloquintocet: [(5-Chloro-8-quinolinyl)oxy]acetic acid
5-Chloro-8-quinolinol: A precursor in the synthesis of various quinoline derivatives
Pentanoic acid, 5-chloro-: A related compound with a similar structure but different functional groups
Uniqueness
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- stands out due to its unique combination of a quinoline ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
1152519-19-1 |
|---|---|
Formule moléculaire |
C14H14ClNO3 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
5-(5-chloroquinolin-8-yl)oxypentanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-11-6-7-12(14-10(11)4-3-8-16-14)19-9-2-1-5-13(17)18/h3-4,6-8H,1-2,5,9H2,(H,17,18) |
Clé InChI |
FNGOGRGQWUHBOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]](/img/structure/B15097312.png)

![1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine](/img/structure/B15097322.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15097328.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B15097334.png)
![2-(4-{4-hydroxy-3-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B15097345.png)

![2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15097364.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097370.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
![Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15097385.png)

![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B15097423.png)
